molecular formula C8H5NO3 B1623927 5-(2-Furyl)isoxazole-3-carbaldehyde CAS No. 852180-62-2

5-(2-Furyl)isoxazole-3-carbaldehyde

Cat. No. B1623927
CAS RN: 852180-62-2
M. Wt: 163.13 g/mol
InChI Key: IAHMVRCTECLFMG-UHFFFAOYSA-N
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Description

5-(2-Furyl)isoxazole-3-carbaldehyde is a heterocyclic chemical compound with a furan ring and an isoxazole ring . It has the empirical formula C8H5NO3 and a molecular weight of 163.13 .


Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-(2-Furyl)isoxazole-3-carbaldehyde, often involves the reactions of aldehydes with primary nitro compounds . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio can lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .


Molecular Structure Analysis

The molecular structure of 5-(2-Furyl)isoxazole-3-carbaldehyde is represented by the SMILES string O=Cc1cc(on1)-c2ccco2 . This indicates that the molecule contains a carbonyl group (C=O), an isoxazole ring (on1), and a furan ring (c2ccco2).


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

5-(2-Furyl)isoxazole-3-carbaldehyde is a solid compound . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Synthesis of Isoxazole Derivatives

5-(2-Furyl)isoxazole-3-carbaldehyde: is instrumental in the synthesis of isoxazole derivatives. These derivatives are formed through the condensation of aldehydes with primary nitro compounds, which is a key strategy in organic synthesis. The process allows for the formation of products with various substituents on the heterocyclic ring, providing control over regioselectivity .

Acetylcholinesterase Inhibition for Alzheimer’s Treatment

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is a common treatment approach in the early stages of Alzheimer’s disease. Isoxazole derivatives, including those derived from 5-(2-Furyl)isoxazole-3-carbaldehyde , have shown efficacy as AChE inhibitors, which could lead to the development of new therapeutic agents .

Drug Synthesis

The unique structure of 5-(2-Furyl)isoxazole-3-carbaldehyde allows for its use in the synthesis of various drugs. Its reactivity and the ability to form stable heterocyclic compounds make it a valuable starting material in pharmaceutical chemistry.

Organic Chemistry Research

In organic chemistry, 5-(2-Furyl)isoxazole-3-carbaldehyde is used to study reaction mechanisms and synthesize novel organic compounds. Its versatility in reactions contributes to the advancement of knowledge in organic synthesis methods.

Bioengineering Applications

The compound’s structural properties are beneficial in bioengineering research, where it can be used to create biomolecules with specific functions or to modify biological pathways.

Material Science

5-(2-Furyl)isoxazole-3-carbaldehyde: can also play a role in material science, particularly in the development of new materials with specific electronic or mechanical properties due to its stable isoxazole ring structure.

Safety And Hazards

5-(2-Furyl)isoxazole-3-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or in contact with skin . Personal protective equipment, including eyeglasses or chemical safety goggles, should be worn when handling this chemical .

properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHMVRCTECLFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428732
Record name 5-(2-furyl)isoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)isoxazole-3-carbaldehyde

CAS RN

852180-62-2
Record name 5-(2-furyl)isoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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